methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate is a complex organic compound with a unique structure that includes both isoindole and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with methyl 4-bromobenzoate under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The isoindole moiety can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance binding affinity and specificity, making the compound a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
Uniqueness
Methyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzenesulfonamido]benzoate is unique due to the presence of both isoindole and benzenesulfonamide groups in its structure. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16N2O6S |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
methyl 4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C22H16N2O6S/c1-30-22(27)14-6-8-15(9-7-14)23-31(28,29)17-12-10-16(11-13-17)24-20(25)18-4-2-3-5-19(18)21(24)26/h2-13,23H,1H3 |
InChI Key |
QFOFHVZOWOTCMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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